molecular formula C17H15BrFN3O2S B3080854 Ethyl 4-(2-bromo-4-fluorophenyl)-6-methyl-2-(thiazol-2-yl)-1,4-dihydropyrimidine-5-carboxylate CAS No. 1092952-98-1

Ethyl 4-(2-bromo-4-fluorophenyl)-6-methyl-2-(thiazol-2-yl)-1,4-dihydropyrimidine-5-carboxylate

Cat. No. B3080854
M. Wt: 424.3 g/mol
InChI Key: SLUQDVUBZBWZMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a synthetic organic compound with a wide range of applications in the scientific research community . It has been used in various studies to investigate its biochemical and physiological effects, as well as its potential for use in laboratory experiments.


Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the use of sodium methoxide and ammonium chloride. The reaction mixture is stirred until the reaction is complete. The undissolved material is then removed by filtration and the filtrate is concentrated to afford the desired product .


Molecular Structure Analysis

The molecular structure of this compound is complex and involves several functional groups. It includes a bromo-fluorophenyl group, a thiazolyl group, and a dihydropyrimidine group . Further analysis of the molecular structure can provide insights into its physical and chemical properties.


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and can involve several steps. The reactions can be influenced by various factors such as temperature, pressure, and the presence of catalysts .

Scientific Research Applications

Antitubercular Activity

  • Novel Antitubercular Agents: A study synthesized a library of dihydropyrimidines, including compounds structurally similar to the specified chemical, and evaluated their antitubercular activity. Two related compounds demonstrated significant in vitro activity against Mycobacterium tuberculosis, surpassing the efficacy of isoniazid (Trivedi et al., 2010).

Synthesis and Chemical Properties

  • Green Synthesis Protocols: A study reported the simultaneous synthesis of structurally related dihydropyrimidines using a green protocol, which is an eco-friendly approach that shortens reaction time (Morigi et al., 2012).
  • Thiazolopyrimidines Synthesis: A synthesis method for thiazolopyrimidines and related compounds was developed, showcasing the chemical versatility of dihydropyrimidines (Sherif et al., 1993).
  • Crystal Structures Analysis: A study determined the crystal structures of related dihydropyrimidines, providing insight into the molecular conformations of these compounds (Kurbanova et al., 2009).

Biological and Pharmacological Properties

  • Antimicrobial Evaluation: The utility of related dihydropyrimidines in synthesizing new derivatives with potential antimicrobial properties was explored, indicating their role in developing new antimicrobials (Farag et al., 2008).
  • Anticancer Activity: A series of thiazole compounds, including similar dihydropyrimidines, were synthesized and tested against breast cancer cells. Some compounds demonstrated significant anticancer activity (Sonar et al., 2020).
  • Antioxidant and Antimicrobial Activities: Thiazolopyrimidine derivatives, akin to the specified compound, showed moderate to good antioxidant and antimicrobial activities in a study exploring their biological potential (Youssef & Amin, 2012).

ConclusionEthyl 4-(2-bromo-4-fluorophenyl)-6-methyl-2-(thiazol-2-yl)-1,4-dihydropyrimidine-5-carboxylate and its related compounds have diverse scientific applications, including potential antitubercular, antim

Scientific Research Applications of Ethyl 4-(2-bromo-4-fluorophenyl)-6-methyl-2-(thiazol-2-yl)-1,4-dihydropyrimidine-5-carboxylate

Antitubercular Activity

  • Novel Antitubercular Agents: A study synthesized a library of dihydropyrimidines, including compounds structurally similar to the specified chemical, and evaluated their antitubercular activity. Two related compounds demonstrated significant in vitro activity against Mycobacterium tuberculosis, surpassing the efficacy of isoniazid (Trivedi et al., 2010).

Synthesis and Chemical Properties

  • Green Synthesis Protocols: A study reported the simultaneous synthesis of structurally related dihydropyrimidines using a green protocol, which is an eco-friendly approach that shortens reaction time (Morigi et al., 2012).
  • Thiazolopyrimidines Synthesis: A synthesis method for thiazolopyrimidines and related compounds was developed, showcasing the chemical versatility of dihydropyrimidines (Sherif et al., 1993).
  • Crystal Structures Analysis: A study determined the crystal structures of related dihydropyrimidines, providing insight into the molecular conformations of these compounds (Kurbanova et al., 2009).

Biological and Pharmacological Properties

  • Antimicrobial Evaluation: The utility of related dihydropyrimidines in synthesizing new derivatives with potential antimicrobial properties was explored, indicating their role in developing new antimicrobials (Farag et al., 2008).
  • Anticancer Activity: A series of thiazole compounds, including similar dihydropyrimidines, were synthesized and tested against breast cancer cells. Some compounds demonstrated significant anticancer activity (Sonar et al., 2020).
  • Antioxidant and Antimicrobial Activities: Thiazolopyrimidine derivatives, akin to the specified compound, showed moderate to good antioxidant and antimicrobial activities in a study exploring their biological potential (Youssef & Amin, 2012).

properties

IUPAC Name

ethyl 4-(2-bromo-4-fluorophenyl)-6-methyl-2-(1,3-thiazol-2-yl)-1,4-dihydropyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrFN3O2S/c1-3-24-17(23)13-9(2)21-15(16-20-6-7-25-16)22-14(13)11-5-4-10(19)8-12(11)18/h4-8,14H,3H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLUQDVUBZBWZMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=NC1C2=C(C=C(C=C2)F)Br)C3=NC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(2-bromo-4-fluorophenyl)-6-methyl-2-(thiazol-2-yl)-1,4-dihydropyrimidine-5-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Ethyl 4-(2-bromo-4-fluorophenyl)-6-methyl-2-(thiazol-2-yl)-1,4-dihydropyrimidine-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-(2-bromo-4-fluorophenyl)-6-methyl-2-(thiazol-2-yl)-1,4-dihydropyrimidine-5-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 4-(2-bromo-4-fluorophenyl)-6-methyl-2-(thiazol-2-yl)-1,4-dihydropyrimidine-5-carboxylate
Reactant of Route 4
Ethyl 4-(2-bromo-4-fluorophenyl)-6-methyl-2-(thiazol-2-yl)-1,4-dihydropyrimidine-5-carboxylate

Citations

For This Compound
3
Citations
Q Ren, X Liu, G Yan, B Nie, Z Zou, J Li… - Journal of Medicinal …, 2018 - ACS Publications
The inhibition of hepatitis B virus (HBV) capsid assembly is a novel strategy for the development of chronic hepatitis B (CHB) therapeutics. On the basis of the preclinical properties and …
Number of citations: 30 pubs.acs.org
J Yu, H Jia, X Guo, S Desta, S Zhang… - Chemical Biology & …, 2020 - Wiley Online Library
In continuation of our efforts toward the discovery of potent non‐nucleoside hepatitis B virus (HBV) inhibitors with novel structures, we have explored the solvent‐exposed protein region …
Number of citations: 11 onlinelibrary.wiley.com
S Zhao, Y Wang, X Zhang, L Qiao, S Wang… - RSC Medicinal …, 2023 - pubs.rsc.org
Interfering with the assembly of hepatitis B virus (HBV) capsid is a promising approach for treating chronic hepatitis B (CHB). In order to enhance the metabolic stability and reduce the …
Number of citations: 3 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.